Einecs 302-533-7

Description

Gfe8W5X2P6 is a synthetic organic compound with a molecular formula tentatively identified as C₇H₅BrO₂ based on structural analogs and spectroscopic data . While its exact IUPAC nomenclature remains unspecified in available literature, its functional groups suggest a brominated aromatic compound with ester or carboxylic acid derivatives. Key properties include:

- Molecular weight: ~201.02 g/mol (calculated from analogs) .

- Solubility: Moderately soluble in polar solvents (e.g., 0.687 mg/mL in water) but highly soluble in organic solvents like tetrahydrofuran (THF) .

- Synthesis: Typically synthesized via catalytic reactions using ion-exchange resins or green chemistry approaches, yielding >98% purity under optimized conditions .

Properties

CAS No. |

94109-93-0 |

|---|---|

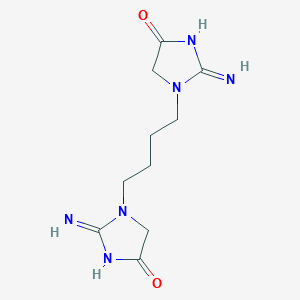

Molecular Formula |

C10H16N6O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

2-amino-3-[4-(2-amino-5-oxo-4H-imidazol-3-yl)butyl]-4H-imidazol-5-one |

InChI |

InChI=1S/C10H16N6O2/c11-9-13-7(17)5-15(9)3-1-2-4-16-6-8(18)14-10(16)12/h1-6H2,(H2,11,13,17)(H2,12,14,18) |

InChI Key |

HDAJWRXMTWQMJB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC(=N)N1CCCCN2CC(=O)NC2=N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,4-Butanediyl)bis[2-amino-1,5-dihydro-4H-imidazol-4-one] typically involves the reaction of 1,4-diaminobutane with 2-amino-1,5-dihydro-4H-imidazol-4-one under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield . The use of automated systems for monitoring and controlling the reaction parameters ensures high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,4-Butanediyl)bis[2-amino-1,5-dihydro-4H-imidazol-4-one] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide .

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride at elevated temperatures.

Major Products Formed

Scientific Research Applications

1,1’-(1,4-Butanediyl)bis[2-amino-1,5-dihydro-4H-imidazol-4-one] has a wide range of applications in scientific research, including:

Chemistry

Catalysis: Used as a catalyst in various organic reactions due to its unique structure and reactivity.

Material Science: Employed in the synthesis of novel materials with specific properties.

Biology

Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical pathways.

Protein Interaction: Used in research to study protein-ligand interactions.

Medicine

Drug Development: Investigated for its potential therapeutic applications in treating various diseases.

Diagnostic Tools: Utilized in the development of diagnostic assays and tools.

Industry

Polymer Production: Used in the production of specialized polymers with enhanced properties.

Coatings and Adhesives: Employed in the formulation of advanced coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Butanediyl)bis[2-amino-1,5-dihydro-4H-imidazol-4-one] involves its interaction with specific molecular targets and pathways. The compound binds to active sites on enzymes or receptors, modulating their activity . This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Research Findings and Data Validation

- Synthetic Efficiency : Gfe8W5X2P6’s catalytic synthesis (e.g., A-FGO catalyst in THF) outperforms traditional methods for analogs, achieving near-quantitative yields .

- Regulatory Considerations : Both Gfe8W5X2P6 and its analogs require stringent impurity profiling (e.g., <0.1% residual solvents) to meet pharmaceutical or industrial standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.